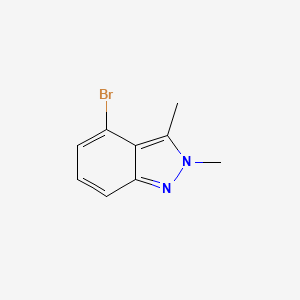

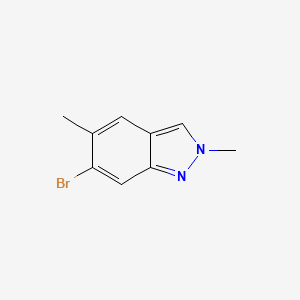

4-Bromo-2,3-dimethyl-2H-indazole

Overview

Description

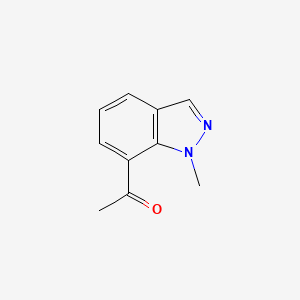

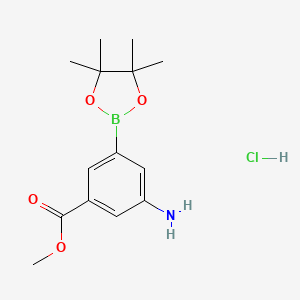

4-Bromo-2,3-dimethyl-2H-indazole is a chemical compound with the CAS Number: 1159511-85-9 . It has a molecular weight of 225.09 and is a white solid . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of 2H-indazoles, such as this compound, involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular formula of this compound is C9H9BrN2 . The average mass is 225.085 Da and the monoisotopic mass is 223.994904 Da .Physical And Chemical Properties Analysis

This compound is a white solid . It should be stored at room temperature .Scientific Research Applications

Bromodomain Inhibition and Epigenetic Regulation

- Research on derivatives of indazoles, such as 3,5-dimethylisoxazoles, has shown their application as competitive inhibitors of bromodomains, which are involved in reading the histone-acetylation code, suggesting potential antiproliferative and anti-inflammatory properties. These compounds, including those with 4-substitution, have been developed to selectively inhibit different bromodomain-containing proteins, demonstrating their significance in epigenetic regulation and potential therapeutic applications (Hewings et al., 2011).

Corrosion Inhibition

- Heterocyclic diazoles, a group to which indazoles belong, have been studied for their inhibitory effects on the corrosion of iron in acidic environments. These studies provide insights into the structural and electronic parameters that influence the efficacy of such inhibitors, highlighting the relevance of indazole derivatives in material science and engineering (Babić-Samardžija et al., 2005).

Chemical Synthesis and Drug Development

- Indazole derivatives have been explored for their chemical reactivity, serving as key intermediates in the synthesis of various compounds. These studies include the development of methodologies for ring enlargement reactions and the synthesis of compounds with potential pharmacological activities. The research demonstrates the versatility of indazole derivatives in synthetic chemistry, offering pathways for the generation of novel compounds (Schmidt et al., 2008).

Biological Activity Evaluation

- The role of indazole derivatives in modulating biological pathways has been a subject of investigation, with studies examining their potential as activators of the nitric oxide receptor, soluble guanylate cyclase. This research underscores the importance of such derivatives in the development of new therapeutic agents targeting various biological processes (Selwood et al., 2001).

Safety and Hazards

The safety information for 4-Bromo-2,3-dimethyl-2H-indazole includes the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H320 (Causes eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Mechanism of Action

Target of Action

Indazole-containing heterocyclic compounds are known to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

It’s known that indazoles interact with their targets to modulate their activity . The bromo and methyl groups on the 4-Bromo-2,3-dimethyl-2H-indazole molecule could potentially enhance its binding affinity to its targets, thereby modulating their activity.

Biochemical Pathways

Given the broad range of bioactivities exhibited by indazole derivatives, it can be inferred that multiple biochemical pathways could be influenced .

Pharmacokinetics

The presence of bromo and methyl groups could potentially influence its pharmacokinetic properties, including its absorption and distribution in the body, its metabolism, and its rate of excretion .

Result of Action

Indazole derivatives are known to exhibit a range of bioactivities, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects . Therefore, the effects of this compound at the molecular and cellular level could potentially include modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

properties

IUPAC Name |

4-bromo-2,3-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-9-7(10)4-3-5-8(9)11-12(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHIUSSSKAQHIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1C)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[3,2-C]pyridin-3-amine](/img/structure/B1519955.png)

![2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1519972.png)

![3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1519973.png)

![Bicyclo[2.2.1]hept-2-en-2-ylboronic acid](/img/structure/B1519976.png)